molecular formula C23H21NO4 B5087502 2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate

2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate

Cat. No. B5087502
M. Wt: 375.4 g/mol
InChI Key: XBLJONFODWNELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate, also known as MPPB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. MPPB is a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG).

Mechanism of Action

2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate works by inhibiting the activity of MAGL, which is responsible for breaking down 2-AG. By inhibiting MAGL, 2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate increases levels of 2-AG, which activates cannabinoid receptors in the brain. This activation leads to a reduction in pain and inflammation, as well as a reduction in anxiety-related behavior. 2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate has also been shown to reduce drug-seeking behavior by modulating the reward pathway in the brain.
Biochemical and Physiological Effects:
2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate has been shown to have a variety of biochemical and physiological effects. In animal models, 2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate has been shown to reduce pain and inflammation, as well as reduce anxiety-related behavior. 2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, 2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate has been shown to have a neuroprotective effect, protecting against brain damage caused by ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate in lab experiments is its selectivity for MAGL, which allows for more precise manipulation of the endocannabinoid system. Additionally, 2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate has been shown to have a good safety profile in animal studies, making it a promising candidate for future clinical trials. However, there are also limitations to using 2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate in lab experiments. One limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the effects of 2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate on human subjects are not yet fully understood, and further research is needed to determine its safety and efficacy in clinical settings.

Future Directions

There are several future directions for research on 2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate. One area of interest is its potential as a therapeutic agent for pain management, particularly in chronic pain conditions. Additionally, 2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate has shown promise in treating anxiety disorders and addiction, and further research is needed to determine its efficacy in these areas. Another area of interest is the neuroprotective effects of 2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate, and whether it could be used to prevent or treat neurodegenerative diseases. Finally, further research is needed to determine the safety and efficacy of 2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate in human subjects, and whether it could be used as a clinical therapy for various neurological disorders.

Synthesis Methods

The synthesis of 2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate involves the reaction of 2-methoxy-4-iodophenol with 5-(4-morpholinyl)-1,3-pentadiyne in the presence of a palladium catalyst. The resulting product is then reacted with benzoic acid chloride to form 2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate. The synthesis method has been optimized to increase yield and purity, making 2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate more accessible for research purposes.

Scientific Research Applications

2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate has been primarily studied for its potential as a therapeutic agent for various neurological disorders, including pain, anxiety, and addiction. As a selective inhibitor of MAGL, 2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate increases levels of 2-AG, which has been shown to have anti-inflammatory and analgesic effects. 2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate has also been investigated for its potential in treating anxiety disorders, as 2-AG has been shown to play a role in regulating anxiety-related behavior. Additionally, 2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate has been studied for its ability to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

[2-methoxy-4-(5-morpholin-4-ylpenta-1,3-diynyl)phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-26-22-18-19(8-4-3-7-13-24-14-16-27-17-15-24)11-12-21(22)28-23(25)20-9-5-2-6-10-20/h2,5-6,9-12,18H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLJONFODWNELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#CC#CCN2CCOCC2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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